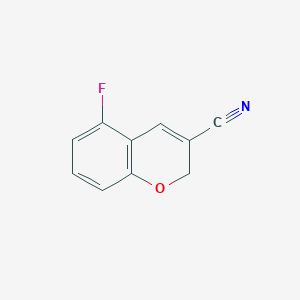

5-Fluoro-2H-chromene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

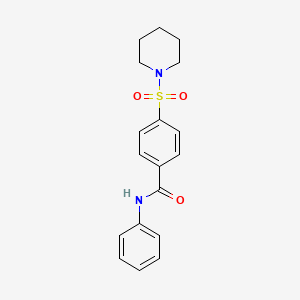

5-Fluoro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 .

Synthesis Analysis

The synthesis of 2H-chromenes, including 5-Fluoro-2H-chromene-3-carbonitrile, has been a subject of interest in recent years . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2H-chromene-3-carbonitrile is characterized by a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-2H-chromene-3-carbonitrile are not detailed in the search results, chromenes in general are known to participate in a variety of chemical reactions. These include cyclization reactions and late-stage functionalizations .Wissenschaftliche Forschungsanwendungen

Fluorine's role in scientific research, particularly in the development of fluorinated compounds, has been a subject of extensive study due to its unique chemical properties. Fluorinated compounds, including 5-Fluoro-2H-chromene-3-carbonitrile, have been explored across various fields such as medicinal chemistry, material science, and environmental studies due to their potential applications in drug design, polymer chemistry, and as probes in biological systems.

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds have significantly contributed to medicinal chemistry, where modifications incorporating fluorine atoms have led to drugs with enhanced efficacy, stability, and pharmacokinetic properties. Studies on compounds like 5-Fluorouracil (a related fluorinated molecule) have demonstrated its importance in cancer chemotherapy, showcasing the potential of fluorine in improving therapeutic outcomes (Gustavsson et al., 2015; Grem, 2000). Although these studies primarily focus on 5-Fluorouracil, they highlight the broader relevance of fluorinated compounds in drug development.

Fluorinated Compounds in Material Science

In material science, fluorinated compounds are utilized for their unique properties, such as thermal stability and chemical resistance. The synthesis and characterization of fluoropolymers, for example, have shown that fluorinated materials play a crucial role in various applications ranging from coatings to advanced electronic devices (Puts et al., 2019). This underscores the importance of fluorine chemistry in creating materials with novel properties for technological advancements.

Fluorinated Compounds in Environmental and Biological Applications

Fluorinated compounds also find applications in environmental and biological research, where their stability and unique interaction with biological systems are leveraged. The study of carbon-based solid acids, for instance, highlights the application of fluorinated materials in green chemistry and environmental remediation (Mahajan & Gupta, 2019). Furthermore, the exploration of fluorine in protein design indicates the potential to engineer proteins with enhanced stability and novel functionalities, demonstrating the intersection of fluorine chemistry with biotechnology (Buer & Marsh, 2012).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-Fluoro-2H-chromene-3-carbonitrile may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives, have demonstrated potent antiviral activity . This suggests that 5-Fluoro-2H-chromene-3-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 5-Fluoro-2H-chromene-3-carbonitrile may also influence multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

A related compound, 5-chloro-8-fluoro-2h-chromene-3-carbonitrile, has a predicted logp of 322, suggesting it may have good lipophilicity and potential for bioavailability .

Result of Action

Related compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 5-Fluoro-2H-chromene-3-carbonitrile may have similar effects at the molecular and cellular level.

Action Environment

Therefore, these factors should be considered when studying the action of 5-Fluoro-2H-chromene-3-carbonitrile .

Eigenschaften

IUPAC Name |

5-fluoro-2H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNYUJRJDNCUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC=C2F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2H-chromene-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2885353.png)

![5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2885358.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B2885366.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2885373.png)

![2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2885374.png)